1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine

Lipophilicity Drug Design ADME

Lead series containing metabolically labile ester groups risk poor pharmacokinetics. 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine offers a hydrolytically stable 1,2,4-oxadiazole bioisostere replacement. • Isopropyl at 5-position modulates lipophilicity (XLogP3 ~1.3), enhancing membrane permeability vs. methyl or cyclopropyl analogs • Cyclopentanamine moiety provides defined 3D geometry for fragment-based screening of hydrophobic pockets • Enables deconvolution of steric vs. electronic SAR effects in branched alkyl series. ≥95% purity; available for immediate dispatch.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1155953-79-9
Cat. No. B1518178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine
CAS1155953-79-9
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C2(CCCC2)N
InChIInChI=1S/C10H17N3O/c1-7(2)8-12-9(13-14-8)10(11)5-3-4-6-10/h7H,3-6,11H2,1-2H3
InChIKeyNTPFBFYOCKHFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Oxadiazole Building Block for Medicinal Chemistry


1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine (CAS 1155953-79-9) is a synthetic small molecule featuring a 1,2,4-oxadiazole core with an isopropyl substituent at the 5-position and a cyclopentanamine moiety at the 3-position . It belongs to a class of heterocyclic building blocks widely used in drug discovery as non-classical bioisosteres of ester and amide functionalities . The compound is commercially available at ≥95% purity for research purposes only .

1
Med chem building block for ester/amide bioisostere replacement
2
Isopropyl-substituted oxadiazole core for lipophilicity-modulated scaffold design
3
Supports SAR exploration of 5-position steric and electronic effects

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Substitute


Within the 1,2,4-oxadiazole-cyclopentanamine series, the 5-position substituent is the critical driver of lipophilicity, steric bulk, and metabolic stability . Simple substitution with a methyl (CAS 1172773-23-7) or unsubstituted analog fails to recapitulate the steric and electronic profile of the isopropyl group, which can significantly impact target binding, membrane permeability, and oxidative metabolism [1]. The following quantitative evidence guide details these specific differentiation points.

Target
5-Isopropyl oxadiazole
Branched alkyl enhances lipophilicity and steric bulk; may improve membrane permeability and hydrophobic pocket binding.
Common Substitute
5-Methyl or unsubstituted analog
Smaller substituent reduces steric profile and lipophilicity, potentially altering binding conformation and permeability.
Target
Isopropyl vs. Cyclopropyl
Higher predicted XLogP3 suggests greater passive permeability; cyclopropyl analog may not match in cell-based assays.
Common Substitute
Cyclopropyl analog (CAS 1153839-72-5)
Lower lipophilicity may limit membrane crossing, impacting target engagement in intracellular screens.

Quantitative Differentiation from Closest Analogs


Lipophilicity (XLogP3) Drives Membrane Permeability

The target compound's isopropyl substituent confers a higher computed lipophilicity (XLogP3) compared to the cyclopropyl analog, directly influencing passive membrane permeability potential. The target compound (CAS 1155953-79-9) has a predicted XLogP3 of 1.3, versus 0.7 for 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine (CAS 1153839-72-5) [1]. This 0.6 unit increase represents a ~4-fold higher theoretical partition coefficient, which can be decisive in crossing lipid bilayers [1].

Lipophilicity (XLogP3)
Reported
Δ +0.6
Higher predicted logP may support cell permeability for intracellular targets
Computed values; experimental confirmation recommended
Lipophilicity Drug Design ADME

Hydrolytic Stability Advantage Over Ester Bioisosteres

The 1,2,4-oxadiazole ring is a validated non-classical bioisostere for the ester group, but with superior stability toward hydrolytic esterases . While no direct half-life comparison for this specific compound exists, the class-level evidence indicates that 1,2,4-oxadiazoles resist hydrolysis that typically limits ester-containing drug candidates' oral bioavailability and duration of action .

Hydrolytic Stability
Class-level inference
1,2,4-Oxadiazole > ester
May reduce metabolic clearance risk in lead optimization
No direct compound-specific enzyme data
Metabolic Stability Bioisostere Pharmacokinetics

Steric Bulk Influences Target Binding Conformation

The isopropyl group at the 5-position of the oxadiazole provides a larger steric footprint than a methyl group (as in CAS 1172773-23-7). This steric difference can alter the conformational preferences of the cyclopentanamine moiety and affect binding to protein pockets. The target compound's molecular volume and surface area are greater than the methyl analog, although quantitative binding data are not publicly available for these specific compounds [1].

Steric Profile
Class-level inference
Isopropyl vs. Methyl
Larger steric bulk
May enable probing of larger hydrophobic sub-pockets
Binding assay data not available
Steric Bulk Structure-Activity Relationship Molecular Recognition

Optimal Application Scenarios


Ester Bioisostere Replacement with Metabolic Stability

When a lead series contains a metabolically labile ester group, the 1,2,4-oxadiazole scaffold of this compound can serve as a direct replacement to improve hydrolytic stability . The isopropyl substituent further modulates lipophilicity, potentially aiding in maintaining or improving permeability after the replacement.

Fragment-Based Screening for Hydrophobic Pockets

The compound's defined 3D shape, featuring a cyclopentylamine and an isopropyl-oxadiazole, makes it suitable for fragment libraries aimed at probing hydrophobic pockets . Its higher XLogP3 (1.3) compared to the cyclopropyl analog suggests better partitioning into non-polar protein environments, increasing the likelihood of detecting weak but specific binding interactions.

Structure-Activity Relationship Studies on 5-Substituted Oxadiazoles

As part of an SAR series, this compound provides a key data point for understanding the effect of branched alkyl substitution on potency, selectivity, and ADME properties. Its differentiated lipophilicity and steric profile compared to methyl, cyclopropyl, and trifluoromethyl analogs allow medicinal chemists to deconvolute the contributions of steric and electronic factors .

Application
Selection Property
Validation Focus
Ester bioisostere replacement
1,2,4-Oxadiazole metabolic stability
Hydrolytic stability in target assay (e.g., liver microsomes)
Fragment-based hydrophobic pocket screening
Isopropyl steric and lipophilic profile
Binding affinity in hydrophobic pockets (SPR, thermal shift)
SAR on 5-substituted oxadiazoles
Substituent-dependent ADME/PK modulation
Comparative profiling of potency, selectivity, and permeability
Quote Request

Request a Quote for 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.